N-(4-benzoylphenyl)methanesulfonamide
Description
N-(4-Benzoylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a benzoylphenyl group attached to the sulfonamide nitrogen. The benzoyl moiety enhances lipophilicity, which may improve membrane permeability, while the sulfonamide group contributes to hydrogen-bonding interactions, critical for target binding .
Properties
Molecular Formula |
C14H13NO3S |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H13NO3S/c1-19(17,18)15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,15H,1H3 |
InChI Key |
FVWVXLPJUYNZLL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)methanesulfonamide typically involves the reaction of 4-aminobenzophenone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzoylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-benzoylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-(4-benzoylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Pharmacological Activity
Key Observations :
- Benzoylphenyl vs. Heterocyclic Substitutions : Replacing the benzoyl group with heterocycles (e.g., pyridyl in maleimide derivatives) enhances potency in anticancer assays, suggesting electronic effects (e.g., π-π stacking) improve target engagement .
- Sulfonamide Derivatives with Polar Groups : The hydroxyphenyl analog () exhibits strong hydrogen bonding, which may limit bioavailability compared to the lipophilic benzoyl variant .
- Pyrrole-2-Carboxamide Hybrids : Introducing a pyrrole ring () significantly improves lipid-lowering efficacy, likely due to dual sulfonamide-carboxamide hydrogen-bonding interactions with metabolic enzymes .
Mechanistic Insights
PPAR Activation vs. Direct Enzyme Modulation
- PPAR-Dependent Pathways: Fibrates like gemfibrozil () act via PPARα to modulate lipid metabolism, increasing HDL and reducing triglycerides.
- Anti-Inflammatory Action : Unlike PPAR agonists, the anti-inflammatory activity of N-(4-arylamidophenyl)methanesulfonamide derivatives () may stem from cyclooxygenase (COX) or NF-κB pathway inhibition, akin to traditional NSAIDs .
Physicochemical and Structural Properties
Table 2: Crystallographic and Electronic Comparisons
Key Observations :
- Hydrogen-Bonding Networks : Compounds with extended hydrogen-bonding capabilities (e.g., hydroxyphenyl derivatives in ) exhibit stable crystal lattices but may suffer from poor solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
